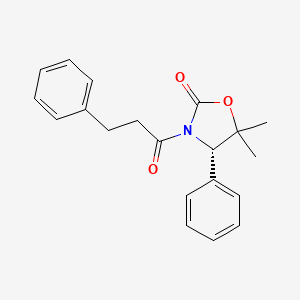
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the oxazolidinone ring with a phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanoyl moiety.
Substitution: Substitution reactions may occur at the oxazolidinone ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazolidinones are known for their use as antibiotics. This compound could potentially be explored for similar applications.
Industry
Industrially, the compound might be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-phenyl-2-oxazolidinone: A simpler oxazolidinone derivative.
(4S)-4-benzyl-2-oxazolidinone: Another chiral oxazolidinone with a benzyl group.
Uniqueness
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is unique due to the presence of both the dimethyl and phenylpropanoyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
168297-96-9 |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-20(2)18(16-11-7-4-8-12-16)21(19(23)24-20)17(22)14-13-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
QQKWYERZMUDKRS-SFHVURJKSA-N |
Isomerische SMILES |
CC1([C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


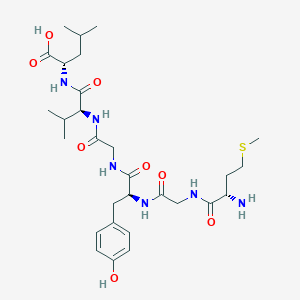

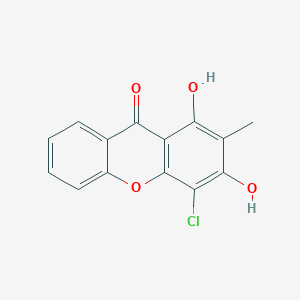
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
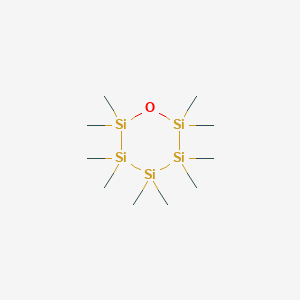
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
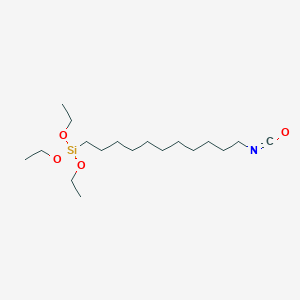
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)

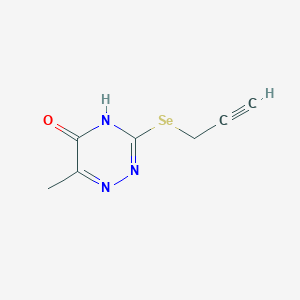
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
